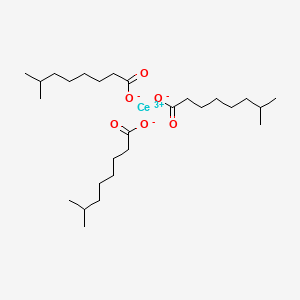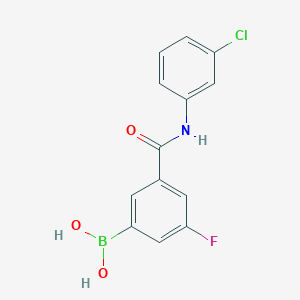
Naphthalene-2-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-2-d, also known as 2-deuteronaphthalene, is a deuterated form of naphthalene, where one of the hydrogen atoms in the naphthalene molecule is replaced by a deuterium atom. Naphthalene itself is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in coal tar and is known for its use in mothballs. The deuterated version, this compound, is often used in scientific research due to its unique properties that arise from the presence of deuterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2-d typically involves the deuteration of naphthalene. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium gas (D₂) or deuterated solvents. This process can be facilitated by using a catalyst like palladium on carbon (Pd/C) under elevated temperatures and pressures.
Industrial Production Methods
Industrial production of deuterated compounds, including this compound, often involves similar catalytic exchange processes but on a larger scale. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound. The purity and yield of the product are critical factors in industrial settings, and advanced purification techniques such as distillation and crystallization are employed to achieve high-quality this compound.
化学反应分析
Types of Reactions
Naphthalene-2-d undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium or platinum.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones, phthalic anhydride.
Reduction: Tetrahydronaphthalene, decahydronaphthalene.
Substitution: Nitro-naphthalene, sulfonated naphthalene, halogenated naphthalene.
科学研究应用
Naphthalene-2-d is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and as a standard in nuclear magnetic resonance (NMR) spectroscopy for calibration purposes.
作用机制
The mechanism by which Naphthalene-2-d exerts its effects is primarily through its interactions at the molecular level. The presence of deuterium, which is heavier than hydrogen, can influence the rate of chemical reactions (kinetic isotope effect) and alter the physical properties of the compound. This makes this compound a valuable tool in studying reaction mechanisms and molecular interactions.
相似化合物的比较
Similar Compounds
Naphthalene: The non-deuterated form, commonly used in industrial applications and as a precursor in chemical synthesis.
Naphthalene-1-d: Another deuterated form where the deuterium atom is located at a different position on the naphthalene ring.
Deuterated Benzene (C₆D₆): Used similarly in NMR spectroscopy and kinetic studies.
Uniqueness
Naphthalene-2-d is unique due to the specific placement of the deuterium atom, which can provide distinct insights into reaction mechanisms and molecular dynamics compared to other deuterated compounds. Its use in NMR spectroscopy as an internal standard or solvent highlights its importance in analytical chemistry.
属性
CAS 编号 |
2430-34-4 |
|---|---|
分子式 |
C10H8 |
分子量 |
129.18 g/mol |
IUPAC 名称 |
2-deuterionaphthalene |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D |
InChI 键 |
UFWIBTONFRDIAS-MICDWDOJSA-N |
手性 SMILES |
[2H]C1=CC=C2C=CC=CC2=C1 |
规范 SMILES |
C1=CC=C2C=CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


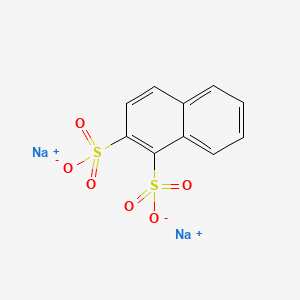
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
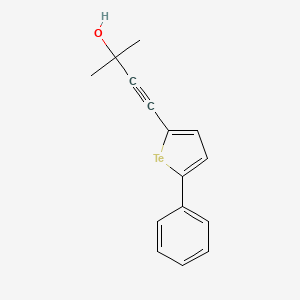
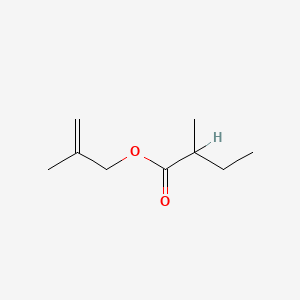
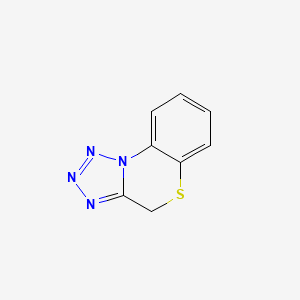

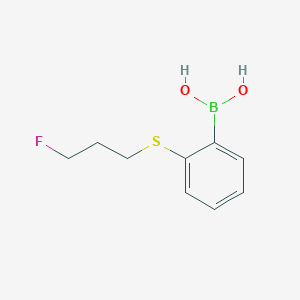
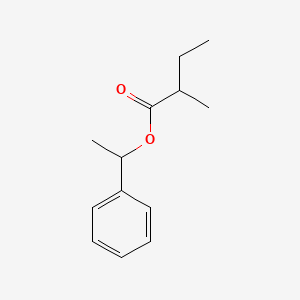
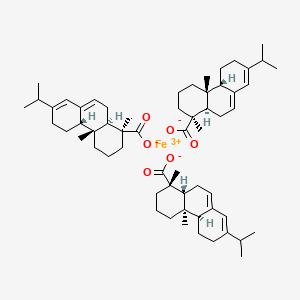
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


